Fondaparinux-dx Sodium
CAS No.:
Cat. No.: VC0202865
Molecular Formula: C₃₁HyDₓN₃Na₁₀O₄₉S₈
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₁HyDₓN₃Na₁₀O₄₉S₈ |
|---|---|
| Molecular Weight | 0 |
Introduction
Chemical Identity and Structure
Fondaparinux-dx Sodium is a deuterium-enriched synthetic pentasaccharide that functions as a selective factor Xa inhibitor. The compound's molecular structure incorporates specific deuterium atoms, distinguishing it from standard fondaparinux sodium.
Chemical Properties
Fondaparinux-dx Sodium possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Name | Fondaparinux-dx Sodium |
| Molecular Formula | C31H35D9N3Na10O49S8 |
| Molecular Weight | 1738.1 g/mol |
| Exact Mass | 1736.84 |
The compound contains nine deuterium atoms (D9) incorporated at specific positions within the molecule's structure, as indicated by the molecular formula . The deuterium atoms replace specific hydrogen atoms found in standard fondaparinux, creating a variant with potentially altered pharmacokinetic properties while maintaining the core pentasaccharide structure.
Structural Representation
The chemical structure of Fondaparinux-dx Sodium can be represented through its SMILES notation:
[2H]OC1C@@HC(OC)OC@H[C@H]1O[C@H]2C@HC@@HC@HC@HO2
In this notation, the [2H] symbols denote the positions of deuterium atoms within the structure, which replace standard hydrogen atoms found in non-deuterated fondaparinux sodium.
Relationship to Standard Fondaparinux
To understand Fondaparinux-dx Sodium, it is essential to examine its relationship to the parent compound, fondaparinux sodium, from which it is derived.
Fondaparinux Background
Standard fondaparinux sodium is a synthetic pentasaccharide anticoagulant that selectively inhibits activated Factor Xa. It was designed based on the minimal pentasaccharide sequence in heparin that binds to antithrombin III (ATIII) . Unlike unfractionated heparin and low-molecular-weight heparins, fondaparinux is chemically synthesized rather than derived from animal sources, eliminating the risk of cross-species contamination .
Structural Comparison
Standard fondaparinux sodium has the molecular formula C31H43N3Na10O49S8, whereas Fondaparinux-dx Sodium has the formula C31H35D9N3Na10O49S8, directly indicating the replacement of nine hydrogen atoms with deuterium .
Mechanism of Action
Anticoagulant Properties
Based on its structural similarity to standard fondaparinux, Fondaparinux-dx Sodium likely maintains the same primary mechanism of action. This mechanism centers on selective binding to antithrombin III (ATIII), which potentiates ATIII's neutralizing action on activated Factor Xa by approximately 300-fold .
The selective inhibition of Factor Xa interrupts the blood coagulation cascade, effectively inhibiting thrombin formation and subsequent thrombus development. Unlike heparin, Fondaparinux-dx Sodium would be expected to have a highly selective action without directly affecting thrombin (Factor IIa), other serine proteases, or platelets .
Target Specificity
Fondaparinux-dx Sodium's primary targets in the human body likely remain consistent with standard fondaparinux:
| Target | Action | Organism |
|---|---|---|
| Coagulation Factor X | Inhibitor | Humans |
| Antithrombin-III | Potentiator | Humans |
These interactions create a highly specific anticoagulant effect focused on a single point in the coagulation cascade .
Significance of Deuteration
The strategic deuteration in Fondaparinux-dx Sodium represents an important pharmaceutical modification that may offer several advantages.
Isotopic Effects
The deuterium-hydrogen exchange in Fondaparinux-dx Sodium may affect various physicochemical properties of the molecule through what are known as isotope effects. These effects arise from the increased mass of deuterium (approximately twice that of hydrogen) and the slightly stronger bonds formed with carbon and other atoms.
Clinical Applications
The clinical applications of Fondaparinux-dx Sodium would likely parallel those of standard fondaparinux sodium, though with potentially modified pharmacokinetic properties.
Therapeutic Indications
Standard fondaparinux sodium has been approved for multiple clinical indications that Fondaparinux-dx Sodium might potentially address:
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Prophylaxis of venous thromboembolism (VTE) in orthopedic and abdominal surgeries
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Treatment of acute deep vein thrombosis (DVT) and pulmonary embolism (PE)
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Management of acute coronary syndromes, including unstable angina and myocardial infarction
Pharmacokinetic Profile
Administration Routes
Based on the administration routes for standard fondaparinux, Fondaparinux-dx Sodium would likely be administered through:
Dosage Considerations
Dosage guidelines for Fondaparinux-dx Sodium would likely parallel those established for standard fondaparinux sodium, with potential adjustments based on any pharmacokinetic differences resulting from deuteration.
Standard Dosage Regimens
The following dosage regimens for standard fondaparinux provide context for potential Fondaparinux-dx Sodium administration:
| Indication | Adult Dosage |
|---|---|
| Prophylaxis of VTE | 2.5 mg once daily SC, starting 6-8 hours after surgery |
| Treatment of DVT/PE | Weight-based: <50 kg: 5 mg; 50-100 kg: 7.5 mg; >100 kg: 10 mg once daily SC |
| Acute coronary syndromes | 2.5 mg once daily SC for up to 8 days |
| Superficial vein thrombosis | 2.5 mg once daily SC for at least 30 days (max 45 days for high-risk patients) |
These dosages are administered subcutaneously (SC) in most cases, with specific timing considerations around surgical procedures .
Special Populations
Special considerations would apply to:
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Renal impairment: Dose adjustment or contraindication in severe cases
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Elderly patients: No specific dose adjustment required
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Pregnant women: Limited data but potentially safe option when other anticoagulants are contraindicated
Synthesis and Manufacturing Considerations
Synthetic Challenges
The synthesis of fondaparinux is complex and expensive, involving multiple steps and challenging chemistry. The addition of deuterium atoms in specific positions for Fondaparinux-dx Sodium would add further complexity to this process .
The chemical synthesis of standard fondaparinux has been the focus of significant research to find more efficient and practical methods, as its high cost has limited its widespread usage globally. The synthesis of Fondaparinux-dx Sodium would face similar challenges, with the additional requirement for deuterium incorporation .
Quality Control
Manufacturing of Fondaparinux-dx Sodium would require precise quality control measures to ensure:
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Correct positioning of deuterium atoms
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Appropriate purity standards
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Consistent deuteration levels
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Conformity with pharmaceutical regulatory requirements
Recent Advances and Research Directions
Guideline Recommendations
Recent guidelines from various medical organizations have positioned standard fondaparinux as an important option in anticoagulant therapy. These positions might eventually extend to Fondaparinux-dx Sodium if it demonstrates comparable or superior clinical properties:
| Guideline | Recommendations for Fondaparinux |
|---|---|
| American Society of Hematology (2018) | Recommended as a safe option for breastfeeding women requiring anticoagulation |
| European Society for Vascular Surgery (2021) | Recommended as first option for patients with lower limb SVT ≥3 cm away from deep veins |
| WHO Report (2021) | Included as a thromboprophylaxis option in patients with COVID-19 infection |
These guidelines demonstrate the established role of fondaparinux in contemporary anticoagulant therapy across multiple clinical scenarios .
Future Research Directions
Future research on Fondaparinux-dx Sodium might potentially focus on:
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Comparative pharmacokinetic studies versus standard fondaparinux
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Clinical trials demonstrating safety and efficacy profiles
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Specific advantages conferred by deuteration
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Cost-effective manufacturing processes
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Expanded therapeutic applications
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